molecular formula C9H16N4O2 B1610310 4-Amino-5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxamide CAS No. 334828-10-3

4-Amino-5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxamide

Cat. No. B1610310
CAS RN: 334828-10-3
M. Wt: 212.25 g/mol
InChI Key: GHKYDKKHTDOYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C9H16N4O2 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

334828-10-3

Product Name

4-Amino-5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxamide

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

4-amino-5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C9H16N4O2/c1-3-6-7(10)8(9(11)14)12-13(6)4-5-15-2/h3-5,10H2,1-2H3,(H2,11,14)

InChI Key

GHKYDKKHTDOYEI-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NN1CCOC)C(=O)N)N

Canonical SMILES

CCC1=C(C(=NN1CCOC)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-ethyl-1-(2-methoxyethyl)-4-nitro-1H-pyrazole-3-carboxamide (20 g, 82.6 mMol) and 5%Pd/C (1 g) in methanol (200 mL) was pressurised at 50 psi/25° C. in a sealed vessel and stirred for 15 hours. At the end of the reaction the mixture was filtered through arbocel and the filter cake was washed with methanol. The methanolic solution was distilled at atmospheric pressure and replaced with ethyl acetate to a final volume of 100 mL. The cooled mixture was granulated at ambient temperature for 2 h filtered and washed with ethyl acetate (20 mL) to afford 4-amino-5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxamide as a white crystalline solid, 15 g, 88%. m.p.=131° C. Found: C, 50.75; H, 7.62; N, 26.38. C9H16N4O2 requires C, 50.94; H, 7.55; N, 26.42%.
Name
5-ethyl-1-(2-methoxyethyl)-4-nitro-1H-pyrazole-3-carboxamide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

10% Palladium on carbon (100 mg) was added to a stirred slurry of 3-ethyl-2-(2-methoxyethyl)-4-nitro-pyrazole-5-carboxamide (5 g, 20.77 mmol) in ethanol (100 mL) and the mixture stirred in a pressure vessel under a hydrogen atmosphere (344.7 kPa (50 psi)) at room temperature for 6 h. The mixture was filtered and concentrated. Recrystallisation from hot ethyl acetate gave the product as white crystals (3.5 g). The mother liquor was concentrated to give a further 1.5 g of product as a grey powder.
Name
3-ethyl-2-(2-methoxyethyl)-4-nitro-pyrazole-5-carboxamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
CCc1c([N+](=O)[O-])c(C(N)=O)nn1CCOC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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